BMS-833923

Description

Properties

IUPAC Name |

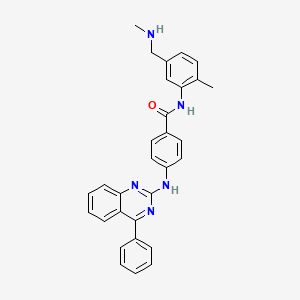

N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRGBHZCJLIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059734-66-5 | |

| Record name | BMS-833923 free base anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-833923 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-833923 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Cellular Target of BMS-833923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of BMS-833923, a potent and selective small molecule inhibitor. The document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

The Primary Cellular Target: Smoothened (SMO)

This compound, also known as XL139, is a well-characterized antagonist of the Smoothened (SMO) receptor. SMO is a crucial seven-transmembrane protein that acts as the central transducer of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a fundamental signaling cascade involved in embryonic development, tissue homeostasis, and cell proliferation.

Mechanism of Action

In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane protein Patched (PTCH) inhibits the activity of SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes, including GLI1 and PTCH1.

This compound exerts its inhibitory effect by directly binding to the SMO receptor. This binding prevents the conformational changes required for SMO activation, thereby blocking the downstream signaling cascade. The inhibition of SMO by this compound leads to a dose-dependent decrease in the expression of Hh target genes, such as GLI1 and PTCH1, and subsequently inhibits cell proliferation and induces apoptosis in cells with aberrant Hedgehog pathway activation.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for its interaction with SMO and its effect on downstream signaling.

| Assay Type | Description | Cell Line/System | IC50 Value | Reference |

| Competitive Binding Assay | Inhibition of BODIPY-cyclopamine binding to the SMO receptor. | Cells expressing SMO | 21 nM | |

| Gene Expression Assay | Inhibition of the expression of downstream Hedgehog pathway effectors, GLI1 and PTCH1. | Cell lines with wild-type or activated mutant SMO | 6 - 35 nM |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using the DOT language.

BMS-833923 (XL139): A Technical Overview of its Discovery and Development as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-833923, also known as XL139, is an orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][4][5] this compound was developed through a collaboration between Bristol-Myers Squibb and Exelixis to target this pathway.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery

The discovery of this compound stemmed from efforts to identify potent and selective antagonists of the SMO receptor. It was identified through competition studies using a fluorescently-tagged cyclopamine, BODIPY-cyclopamine, which is known to bind to SMO.[6][7] This screening process identified this compound as a potent inhibitor of this binding.[7]

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][8] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G-protein coupled receptor.[1][4][9] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are the terminal effectors of the pathway.[4] When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, survival, and differentiation.[4]

This compound functions as a direct antagonist of SMO.[1][10] By binding to SMO, it prevents the downstream activation of the Hh pathway, even in the presence of activating mutations or upstream signals.[7] This leads to the suppression of GLI1 and PTCH1 expression, which are downstream effectors and also markers of pathway activity.[7][10]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of the Hedgehog pathway in various in vitro assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Target | Endpoint | Result (IC50) | Reference |

| Binding Assay | SMO | Inhibition of BODIPY cyclopamine binding | 21 nM | [7][10] |

| Gene Expression | Cell lines with wild-type or mutant SMO | Inhibition of GLI1 and PTCH1 expression | 6-35 nM | [7][10] |

| Cell Proliferation | Esophageal adenocarcinoma (EAC) cell lines | Decreased cell proliferation | Dose-dependent | [11] |

| Cell Proliferation | A549 and H1299 cells | Inhibition of cell proliferation | 2.5-10 µM (at 48h) | [10] |

| Clonal Growth | Multiple Myeloma (MM) clones | Inhibition of in vitro growth | - | [7] |

| Clonal Growth | CML, ALL, AML cell lines | Inhibition of clonogenic growth | - | [7] |

| Osteoblast Differentiation | Human mesenchymal stem cells (hMSCs) | Inhibition of differentiation | 3 µM | [8][10] |

In Vivo Studies

Preclinical in vivo studies have shown the anti-tumor efficacy of this compound in various xenograft models.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Nude mice xenograft | Medulloblastoma, Pancreatic Carcinoma | Single oral dose | Robust inhibition of Hh pathway activity | [7] |

| Orthotopic mouse model | Pancreatic Cancer Metastasis | 15 mg/kg, daily oral gavage | Reduced tumor metastasis and growth | [10] |

| Nude mice xenograft | Cholangiocarcinoma | 30 mg/kg, p.o., daily for 7 days | Reduced tumor volume (to 60%) | [10] |

| Nude mice xenograft | Cholangiocarcinoma | 30 mg/kg (this compound) + 40 mg/kg Gemcitabine | Reduced tumor volume (to 32%) | [10] |

| Immune deficient mice | Ectopic bone formation | Implantation of treated hMSCs | Decreased in vivo ectopic bone formation | [8][9] |

Experimental Protocols

BODIPY-Cyclopamine Binding Assay (FACS-based)

This assay is used to determine the binding affinity of a compound to the SMO receptor.

Methodology:

-

Cells engineered to express the SMO receptor are harvested and prepared in a suitable buffer.

-

The cells are incubated with serially diluted concentrations of this compound for a specified period.

-

A fixed concentration of BODIPY-cyclopamine is then added to the cell suspension and incubated to allow for binding to SMO.

-

The fluorescence of individual cells is measured using a flow cytometer.

-

The reduction in fluorescence intensity in the presence of this compound indicates its ability to displace BODIPY-cyclopamine from SMO.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of BODIPY-cyclopamine binding.[7]

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify the effect of this compound on the expression of Hedgehog pathway target genes like GLI1 and PTCH1.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours).

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA purification kit according to the manufacturer's instructions.[9] The quality and concentration of the extracted RNA are assessed using spectrophotometry.[9]

-

cDNA Synthesis: A specific amount of total RNA (e.g., 500 ng) is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA transcription kit.[9]

-

Quantitative PCR (qPCR): The expression levels of target genes (GLI1, PTCH1) and a housekeeping gene (for normalization, e.g., GAPDH) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Clinical Development

This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies.

Phase I Studies

The initial Phase I trials were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics of this compound in patients with advanced or metastatic solid tumors.

Table 3: Summary of a First-in-Human Phase I Trial (NCT00670189)

| Parameter | Details | Reference |

| Study Design | Dose-escalation study | [5] |

| Patient Population | 18 subjects with advanced or metastatic solid tumors (as of Oct 2009) | [5][12] |

| Dose Levels Tested | 30 mg, 60 mg, 120 mg, 240 mg (daily) | [5] |

| Pharmacokinetics | - Dose-proportional PK between 30-120 mg- Greater than dose-proportional PK between 120-240 mg- Prolonged terminal half-life (>7 days)- 3-6 fold drug accumulation between days 1 and 22 | [5] |

| Safety and Tolerability | - Generally well-tolerated at tested doses- No drug-related adverse events > Grade 2 in the first three cohorts- One patient at 240 mg experienced Grade 2 lipase elevation and pancreatitis (resolved upon withholding drug) | [5] |

| Efficacy Signals | - One medulloblastoma patient (30 mg) with stable disease for >11 months- One Gorlin Syndrome patient (240 mg) with a confirmed partial response | [5] |

| Pharmacodynamics | Decrease in GLI1 protein expression in skin biopsies at all dose levels | [5] |

Another Phase 1 study (NCT01413906) evaluated multiple ascending doses of this compound in 12 subjects with solid tumors, with the primary purpose of assessing its safety and tolerability.[13][14]

Later Phase and Combination Studies

This compound has also been investigated in combination with other anti-cancer agents.

Table 4: Selected Clinical Trials of this compound

| Study ID | Phase | Condition(s) | Intervention | Status (as of last update) | Reference |

| NCT00927875 | Phase 1 | Extensive-Stage Small Cell Lung Cancer | This compound + Carboplatin + Etoposide | Completed | [15][16] |

| NCT01218477 | Phase 1 | Chronic Myeloid Leukemia (CML) | This compound + Dasatinib | Completed | [16] |

| NCT01357655 | Phase 2 | CML | Dasatinib + this compound | Terminated | [16] |

| NCT00909402 | Phase 1 | Gastric, Gastroesophageal, or Esophageal Adenocarcinomas | This compound + Cisplatin + Capecitabine | Completed | [16] |

Conclusion

This compound (XL139) is a potent, orally bioavailable inhibitor of the Smoothened receptor, effectively blocking the Hedgehog signaling pathway. Preclinical studies have demonstrated its ability to inhibit cancer cell growth both in vitro and in vivo. Early clinical trials established a manageable safety profile and showed signs of clinical activity in patients with tumors driven by aberrant Hedgehog signaling. While its development has explored its potential as a monotherapy and in combination with other agents across a range of cancers, further research is necessary to fully define its therapeutic role in oncology. The comprehensive data gathered from its discovery and development provide a solid foundation for the continued investigation of SMO inhibitors in cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 1059734-66-5 | Data Sheet | BioChemPartner [biochempartner.com]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase 1 Multiple Ascending Dose Study of this compound (XL139) in Subjects With Solid Tumors [meddatax.com]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. This compound | MedPath [trial.medpath.com]

The Role of BMS-833923 in the Inhibition of the Smoothened Receptor: A Technical Guide

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell proliferation, differentiation, and tissue patterning.[1] In adult tissues, the pathway is mostly inactive but can be reactivated for tissue repair and maintenance.[1] Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[2][3] A central component of this pathway is the Smoothened (SMO) receptor, a G-protein coupled receptor.[2] In its active state, SMO initiates a signaling cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of Hh target genes.[1] BMS-833923, also known as XL139, is an orally bioavailable small-molecule antagonist of the SMO receptor, developed for its potential antineoplastic activity.[2][4][5] This guide provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to the inhibition of the Smoothened receptor by this compound.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of the Hedgehog signaling pathway by directly targeting the Smoothened receptor.[6][7] In the canonical Hh pathway, the transmembrane protein Patched (PTCH) tonically inhibits SMO in the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH).[8][9] Upon binding of SHH to PTCH, this inhibition is relieved, allowing SMO to become active and transduce the signal downstream.[8][9]

This compound exerts its inhibitory effect by binding to the SMO receptor, thereby preventing its activation even in the presence of an upstream stimulus.[2][5] This blockade of SMO leads to the suppression of the downstream signaling cascade, ultimately preventing the activation and nuclear translocation of GLI transcription factors.[1][3] As a result, the transcription of Hh target genes, such as GLI1 and PTCH1, is downregulated.[10][11] The inhibition of this pathway by this compound has been shown to decrease cell proliferation and induce apoptosis in various cancer cell lines.[4][7][11]

References

- 1. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. ascopubs.org [ascopubs.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, smoothened antagonist (CAS 1059734-66-5) | Abcam [abcam.com]

In-Depth Technical Guide: Investigating the Anti-Tumor Properties of BMS-833923

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-833923, also known as XL139, is a potent and orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (HH) signaling pathway.[1][2] Aberrant activation of the HH pathway is implicated in the pathogenesis of various malignancies, making it a key target for anti-cancer therapies. This technical guide provides a comprehensive overview of the pre-clinical and clinical investigations into the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and early clinical findings. Detailed experimental methodologies and visualizations of the associated signaling pathways are presented to support further research and development in this area.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its anti-tumor effects by directly targeting the SMO protein, a G-protein coupled receptor that plays a pivotal role in the canonical Hedgehog signaling cascade.[3][4] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor tonically inhibits SMO. Upon binding of Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]

This compound functions as a SMO antagonist, effectively blocking the activation of downstream signaling.[1] This leads to the suppression of GLI1 and PTCH1 expression, which are reliable pharmacodynamic markers of HH pathway inhibition.[1][2]

Preclinical Anti-Tumor Activity

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the SMO receptor and has shown efficacy in a range of cancer cell lines with aberrant HH pathway signaling.

| Assay Type | Target/Cell Line | Endpoint | Result | Reference |

| SMO Binding Assay | Wild-type SMO | IC50 | 21 nM | [1][2] |

| HH Pathway Inhibition | Cell lines with wild-type or mutant SMO | IC50 (GLI1/PTCH1 expression) | 6 - 35 nM | [1][2] |

| Clonogenic Growth Assay | Hematological Malignancies (CML, ALL, AML) | Inhibition of clonal growth | Demonstrated | [1][2] |

| Cancer Stem Cell Assay | Multiple Myeloma (patient-derived) | Reduction in ALDH+ cells | Demonstrated | [1][2] |

Table 1: Summary of In Vitro Activity of this compound

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition.

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |

| Medulloblastoma | Orthotopic Xenograft | Single oral dose | Robust inhibition of HH pathway activity and tumor growth | [1][2] |

| Pancreatic Carcinoma | Subcutaneous Xenograft | Single oral dose | Robust inhibition of HH pathway activity and tumor growth | [1][2] |

Table 2: Summary of In Vivo Efficacy of this compound

Clinical Development and Findings

This compound entered Phase I clinical trials for advanced or metastatic solid tumors (NCT00670189). The study aimed to determine the maximum tolerated dose, safety, and pharmacokinetics of the compound.

Phase I Clinical Trial (NCT00670189) Summary

-

Patient Population: Advanced or metastatic solid tumors.

-

Dose Escalation Cohorts: 30 mg, 60 mg, 120 mg, and 240 mg daily.

-

Key Findings:

-

Tolerability: Generally well-tolerated at the doses tested.

-

Pharmacodynamics: Dose-dependent decrease in GLI1 expression in skin biopsies, confirming target engagement.

-

Clinical Activity:

-

One patient with medulloblastoma showed stable disease.

-

One patient with Gorlin Syndrome (basal cell nevus syndrome) experienced a partial response.

-

-

Discontinuation of Clinical Development

Despite showing initial promise, the clinical development of this compound was discontinued. While the exact reasons have not been publicly detailed, factors such as the competitive landscape of SMO inhibitors and strategic pipeline prioritization by Bristol Myers Squibb are likely contributors.[3][4][5]

Effects on Other Signaling Pathways

Preclinical studies have suggested that this compound may modulate other signaling pathways beyond the Hedgehog cascade, including NF-κB and STAT signaling. The precise mechanisms of this crosstalk are still under investigation but may contribute to the overall anti-tumor effect.

Detailed Experimental Protocols

FACS-Based SMO Binding Assay (BODIPY-Cyclopamine Competition)

This assay quantifies the binding of this compound to the SMO receptor by measuring the displacement of a fluorescently labeled SMO ligand, BODIPY-cyclopamine.

-

Cell Culture: Culture cells expressing the SMO receptor (e.g., HEK293 cells transiently transfected with an SMO expression vector) to ~80% confluency.

-

Cell Harvest: Detach cells using a non-enzymatic cell dissociation solution and wash with FACS buffer (e.g., PBS with 1% BSA).

-

Incubation with Inhibitor: Resuspend cells in FACS buffer and incubate with varying concentrations of this compound for 30 minutes at 4°C. Include a vehicle control (DMSO).

-

Incubation with Fluorescent Ligand: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all samples and incubate for 1-2 hours at 4°C, protected from light.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound ligand.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Determine the geometric mean fluorescence intensity (MFI) for each sample. Plot the MFI against the concentration of this compound to calculate the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 Expression

This method is used to measure the change in mRNA levels of Hedgehog pathway target genes following treatment with this compound.

-

Cell Culture and Treatment: Seed cancer cells with active HH signaling in appropriate culture plates. Once attached, treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qRT-PCR: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Culture and Implantation: Culture the desired cancer cell line (e.g., medulloblastoma or pancreatic cancer cells) in vitro. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture). Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the drug to the treatment group at the desired dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway with demonstrated anti-tumor activity in preclinical models. While its clinical development was halted, the data generated from its investigation provide valuable insights for researchers in the field of oncology and drug development. The methodologies and findings presented in this guide can serve as a foundation for the continued exploration of SMO inhibitors and the broader targeting of the Hedgehog pathway in cancer therapy. The observed effects on other signaling networks, such as NF-κB and STAT, suggest that the biological consequences of SMO inhibition may be more complex than initially understood and warrant further investigation.

References

A Technical Guide to the Preclinical Evaluation of BMS-833923 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical studies of BMS-833923 (also known as XL139), a potent and selective small molecule inhibitor of the Hedgehog (HH) signaling pathway. The information is compiled to serve as a technical resource, detailing the compound's mechanism of action, in vitro and in vivo activities, and the experimental methodologies employed in its evaluation for solid tumor applications.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound is an orally bioavailable antagonist of Smoothened (SMO), a G protein-coupled receptor-like protein that is a critical positive regulator of the Hedgehog signaling pathway.[1][2][3] In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[4] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors. These factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

Aberrant activation of the Hedgehog pathway has been implicated in the pathogenesis of various malignancies, including cancers of the brain, lung, pancreas, and skin.[1][5] this compound exerts its anti-tumor effects by binding directly to SMO, thereby blocking the downstream signaling cascade and inhibiting the expression of HH target genes like GLI1 and PTCH1.[1][2][6] This inhibition leads to decreased cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.[2][7]

Quantitative Preclinical Data

The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency against the SMO target and its pharmacological properties.

Table 1: In Vitro Potency and Target Engagement of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC50) | Reference |

|---|---|---|---|---|

| Pathway Inhibition | Cell lines with wild-type or mutant SMO | Inhibition of GLI1 & PTCH1 expression | 6 - 35 nM | [1][6] |

| Binding Assay | SMO Receptor | Inhibition of BODIPY cyclopamine binding | 21 nM |[1] |

Table 2: Pharmacokinetic Parameters of this compound (from Phase I Human Study)

| Parameter | Value | Dose Cohorts | Reference |

|---|---|---|---|

| Terminal Half-life (t½) | > 7 days | 30, 60, 120 mg | [5][8] |

| Drug Accumulation (Day 1 vs. Day 22) | 3 to 6-fold | Not specified | [5] |

| Cmax (Single Dose) | 30 ng/mL | 30 mg | [8] |

| Cmax (Single Dose) | 56 ng/mL | 60 mg | [8] |

| Cmax (Single Dose) | 102 ng/mL | 120 mg |[8] |

Preclinical Experimental Design

The evaluation of this compound followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and pharmacodynamic assessments in relevant tumor models.

Experimental Protocols

A. In Vitro Studies

-

Target Binding Assay:

-

Objective: To determine the direct binding affinity of this compound to the SMO receptor.

-

Methodology: A Fluorescence-Activated Cell Sorting (FACS)-based competitive binding assay was utilized. Cells expressing the SMO receptor were incubated with a fluorescently labeled SMO ligand, BODIPY-cyclopamine, in the presence of varying concentrations of this compound. The displacement of the fluorescent ligand was measured by flow cytometry to calculate the IC50 value.[1]

-

-

Hedgehog Pathway Inhibition Assay:

-

Objective: To quantify the functional inhibition of the HH signaling pathway.

-

Methodology: Cancer cell lines known to have active HH signaling (including those with wild-type or activating SMO mutations) were treated with this compound. Following treatment, total RNA was extracted, and the mRNA expression levels of downstream HH target genes, specifically GLI1 and PTCH1, were quantified using quantitative real-time PCR (qRT-PCR). The IC50 was determined as the concentration of this compound required to inhibit the expression of these genes by 50%.[1][6]

-

-

Cell Proliferation and Apoptosis Assays:

-

Objective: To assess the effect of SMO inhibition on cancer cell viability.

-

Methodology: Esophageal adenocarcinoma (EAC) and other tumor cell lines were cultured with increasing concentrations of this compound.[2][7] Cell proliferation was measured using standard methods such as MTT or CellTiter-Glo assays. Apoptosis was assessed by measuring markers like cleaved caspase-3 or using Annexin V/PI staining followed by flow cytometry.[2]

-

-

Clonogenic Growth Assays:

-

Objective: To evaluate the impact of this compound on the self-renewal capacity of tumor cells.

-

Methodology: Tumor cells, including those from hematological malignancies and multiple myeloma patient samples, were plated at low density and treated with this compound.[1][6] After a period of incubation, the plates were stained, and the number of colonies formed was counted to determine the inhibition of clonogenic growth.

-

B. In Vivo Studies

-

Animal Models:

-

Pharmacodynamic (PD) Studies:

-

Objective: To confirm target engagement and pathway inhibition in vivo.

-

Methodology: Tumor-bearing mice were administered a single oral dose of this compound.[1][6] At various time points post-dose, tumors were excised, and the expression of HH pathway genes (GLI1) was analyzed to assess the extent and duration of pathway inhibition.

-

-

Efficacy Studies:

-

Objective: To determine the effect of this compound on tumor growth.

-

Methodology: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally at well-tolerated doses. Tumor volumes were measured regularly to determine the degree of tumor growth inhibition.[1][6]

-

Summary of Preclinical Efficacy in Solid Tumors

Preclinical studies demonstrated that this compound is a potent and selective inhibitor of the Hedgehog pathway. In vitro, it effectively suppressed the expression of downstream pathway effectors GLI1 and PTCH1 with nanomolar potency.[1] This activity translated to the inhibition of clonogenic growth in multiple tumor cell lines.[1][6]

In vivo, a single oral dose of this compound led to robust and sustained inhibition of HH pathway activity in medulloblastoma and pancreatic carcinoma xenograft models.[1][6] These pharmacodynamic effects were directly correlated with significant tumor growth inhibition at doses that were well-tolerated by the animals.[1][6] The preclinical data supported the efficacy of this compound in a range of solid tumors including esophageal, cholangiosarcoma, and lung cancers.[4][9] These promising results provided a strong rationale for its progression into clinical development for patients with advanced or metastatic solid tumors.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Hedgehog Signaling Inhibition by Smoothened Antagonist this compound Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

BMS-833923: A Technical Guide to its Application in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-833923 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1] Aberrant activation of the HH pathway has been implicated in the pathogenesis of various cancers, including a range of hematological malignancies. This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation, and its dysregulation can contribute to tumorigenesis and the maintenance of cancer stem cells. This technical guide provides an in-depth overview of the preclinical and clinical investigations of this compound in hematological cancers, focusing on its mechanism of action, efficacy data, and relevant experimental methodologies.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. In several hematological malignancies, the pathway can be aberrantly reactivated, leading to uncontrolled cell growth. The canonical HH pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then induce the expression of target genes involved in cell cycle progression, proliferation, and survival.

This compound exerts its anti-cancer effects by directly binding to and inhibiting the SMO receptor. This action prevents the downstream activation of the GLI transcription factors, thereby blocking the pro-tumorigenic effects of the Hedgehog pathway.

Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.

Preclinical Data in Hematological Malignancies

This compound has demonstrated significant preclinical activity across a range of hematological malignancy cell lines. In vitro studies have shown that it potently inhibits the Hedgehog pathway, leading to decreased cell proliferation and survival.

In Vitro Potency

The potency of this compound has been quantified through various in vitro assays. These studies have consistently shown its ability to inhibit key components of the Hedgehog pathway at nanomolar concentrations.

| Assay | Target | IC50 Value | Cell Lines |

| Hedgehog Pathway Inhibition | GLI1 and PTCH1 Expression | 6 - 35 nM | Various cancer cell lines |

| SMO Binding Assay | BODIPY-cyclopamine binding to SMO | 21 nM | Not specified |

Activity in Hematological Malignancy Cell Lines

Preclinical studies have demonstrated the inhibitory effects of this compound on the growth of various hematological cancer cell lines.

| Malignancy Type | Assay Type | Effect |

| Chronic Myeloid Leukemia (CML) | Clonogenic Growth Assay | Inhibition of clonogenic growth |

| Acute Lymphoblastic Leukemia (ALL) | Clonogenic Growth Assay | Inhibition of clonogenic growth |

| Acute Myeloid Leukemia (AML) | Clonogenic Growth Assay | Inhibition of clonogenic growth |

| Multiple Myeloma (MM) | In vitro Growth Assay | Inhibition of MM clone growth |

| Multiple Myeloma (MM) | Aldehyde Dehydrogenase (ALDH) positive cells | Reduction in the proportion of ALDH+ cancer stem cells |

Clinical Investigations in Hematological Malignancies

The promising preclinical data for this compound led to its evaluation in clinical trials for patients with hematological malignancies. The most comprehensive clinical data available is from a Phase 1 study in combination with dasatinib for the treatment of Chronic Myeloid Leukemia.

Phase 1 Trial in Chronic Myeloid Leukemia (NCT01218477)

A Phase 1 clinical trial investigated the safety, tolerability, and preliminary efficacy of this compound in combination with the tyrosine kinase inhibitor (TKI) dasatinib in patients with CML who were resistant or had a suboptimal response to prior TKI therapy.[1]

Study Design: Patients received dasatinib daily, and after 4 weeks, this compound was added at escalating dose levels.[1]

Patient Population: The trial enrolled 27 patients, including 19 with chronic phase CML (CML-CP), 4 with accelerated/blast phase CML (CML-AP/BP), and 4 with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]

Safety and Tolerability: Dose-limiting toxicities (DLTs) were observed at higher dose levels, leading to the exploration of a lower, better-tolerated dose. The most common adverse events attributed to SMO inhibition included dysgeusia, alopecia, anorexia or nausea with weight loss, muscle spasms, and fatigue.[1]

Efficacy: The addition of this compound showed limited efficacy in this patient population. One of ten CML-CP patients resistant to dasatinib achieved a complete cytogenetic response with the combination therapy.[1] However, patients with advanced CML or Ph+ ALL did not show benefit.[1] The study concluded that the lack of significant efficacy and the observed toxicities did not support the use of this combination in early-stage CML-CP.[1]

| Patient Cohort | Number of Patients | Efficacy Outcome |

| CML-CP (Dasatinib Resistant) | 10 | 1 patient achieved a complete cytogenetic response |

| CML-Advanced Phase / Ph+ ALL | 8 | No benefit observed |

Experimental Protocols

Clonogenic Assay for Hematological Malignancy Cell Lines

This protocol outlines a general procedure for assessing the effect of this compound on the clonogenic growth of suspension cell lines.

Caption: A generalized workflow for a clonogenic assay with suspension cells.

Materials:

-

Hematological malignancy cell line of interest

-

Complete cell culture medium

-

Semi-solid medium (e.g., Methylcellulose-based medium)

-

This compound stock solution

-

Sterile multi-well plates

-

Staining solution (e.g., 0.5% Crystal Violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture the desired hematological malignancy cell line under standard conditions. Harvest the cells and prepare a single-cell suspension.

-

Seeding: Dilute the cell suspension in the semi-solid medium to the desired seeding density (typically 100-1000 cells/well). Plate the cell suspension into multi-well plates.

-

Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 1-3 weeks, or until visible colonies are formed in the control wells.

-

Staining and Counting: Gently aspirate the semi-solid medium. Wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes. Wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

In Vitro Growth Inhibition Assay for Multiple Myeloma Cells

This protocol describes a method to assess the effect of this compound on the proliferation of multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell line

-

Complete RPMI-1640 medium

-

This compound stock solution

-

96-well microplates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway with demonstrated preclinical activity against a variety of hematological malignancies, including CML, ALL, AML, and multiple myeloma. While the clinical development in CML in combination with dasatinib did not show sufficient efficacy to warrant further investigation in that specific setting, the strong preclinical rationale suggests that this compound, either as a single agent or in combination with other therapies, may still hold promise for other hematological cancers where the Hedgehog pathway is a key driver of disease. Further clinical trials are needed to fully elucidate the therapeutic potential of this compound in this patient population. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this and other SMO inhibitors in hematological malignancies.

References

The Pharmacodynamics of BMS-833923: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of BMS-833923 (also known as XL-139), a potent and orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive overview of its mechanism of action, target engagement, and downstream cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Smoothened

This compound exerts its biological effects by targeting Smoothened (SMO), a G-protein coupled receptor that is a critical component of the Hh signaling pathway.[1][2] In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits SMO activity. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors. This compound functions as a SMO antagonist, directly binding to and inhibiting its activity, thereby suppressing the entire Hh signaling cascade.[1][3]

Quantitative Pharmacodynamic Data

The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Assay Description | Reference |

| IC50 | 21 nM | Inhibition of BODIPY-cyclopamine binding to SMO in a FACS-based assay. | [1] |

| IC50 | 6 - 35 nM | Inhibition of GLI1 and PTCH1 expression in cell lines with wild-type or activated mutant SMO. | [1] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound's pharmacodynamics.

In Vitro Assays

This assay quantifies the ability of this compound to compete with a fluorescently labeled cyclopamine derivative for binding to the Smoothened receptor.

-

Objective: To determine the IC50 value of this compound for SMO binding.

-

Methodology:

-

Cells expressing the SMO receptor are incubated with varying concentrations of this compound.

-

A fixed concentration of BODIPY-cyclopamine, a fluorescent ligand of SMO, is added to the cells.

-

After an incubation period to allow for competitive binding, the cells are analyzed by flow cytometry (FACS).

-

The fluorescence intensity, which is proportional to the amount of BODIPY-cyclopamine bound to SMO, is measured.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.

-

This method is used to quantify the effect of this compound on the expression of downstream target genes of the Hedgehog pathway, such as GLI1 and PTCH1.

-

Objective: To determine the IC50 of this compound for inhibiting Hh pathway signaling.

-

Methodology:

-

Cancer cell lines (e.g., those with wild-type or mutant SMO) are treated with a range of this compound concentrations for a specified time (e.g., 48 hours).

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative real-time PCR (qRT-PCR) is carried out using primers specific for GLI1, PTCH1, and a housekeeping gene (for normalization).

-

The relative expression levels of GLI1 and PTCH1 are calculated and used to determine the IC50 value.

-

These assays assess the impact of this compound on the differentiation of mesenchymal stem cells into osteoblasts.

-

Objective: To evaluate the inhibitory effect of this compound on osteogenesis.

-

Methodologies:

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. ALP activity is measured in cell lysates using a colorimetric substrate.

-

Alizarin Red Staining: This stain is used to visualize calcium deposits, a marker of late-stage osteoblast mineralization. Cells are fixed and stained with Alizarin Red S, and the stained area can be quantified.

-

In Vivo Models

These models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Objective: To assess the in vivo anti-cancer activity of this compound.

-

Methodology:

-

Human cancer cells (e.g., medulloblastoma, pancreatic carcinoma) are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., histology, gene expression).

-

This model assesses the effect of this compound on bone formation in vivo.

-

Objective: To determine the in vivo impact of this compound on osteoblast function.

-

Methodology:

-

Human skeletal (mesenchymal) stem cells (hMSCs) are treated in vitro with this compound or a vehicle control.

-

The treated hMSCs are then implanted subcutaneously into immunodeficient mice.

-

After a period of time to allow for bone formation, the implants are harvested.

-

The amount of ectopic bone formation is assessed using histological techniques.

-

Signaling Pathway Modulation

This compound's primary pharmacodynamic effect is the modulation of the Hedgehog signaling pathway. The following diagram illustrates the canonical Hh pathway and the point of intervention by this compound.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, acting through the direct antagonism of the SMO receptor. Its pharmacodynamic profile, characterized by low nanomolar potency in vitro and demonstrated efficacy in preclinical models of cancer and bone formation, underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other modulators of the Hedgehog pathway. Further investigation into its clinical pharmacodynamics will be crucial for optimizing its therapeutic application.

References

Methodological & Application

Application Notes and Protocols for BMS-833923 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-833923 is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated efficacy in preclinical studies by inhibiting cancer cell proliferation, inducing apoptosis, and downregulating the expression of Hh target genes such as GLI1 and Patched1 (PTCH1).[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.

In many cancers, aberrant activation of the Hh pathway, either through mutations in PTCH or SMO or through ligand-dependent mechanisms, leads to uncontrolled cell growth. This compound acts as an antagonist of SMO, binding to the receptor and preventing its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes.[1][2]

Diagram of the Hedgehog Signaling Pathway and this compound Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.

Table 1: Inhibition of Hedgehog Pathway Downstream Effectors

| Compound | Assay | Cell Line(s) | IC50 (nM) | Reference(s) |

| This compound | Inhibition of GLI1 and PTCH1 expression | Cell lines with wild-type and activated mutant SMO | 6 - 35 | [2] |

| This compound | Inhibition of BODIPY cyclopamine binding to SMO | FACS-based assay | 21 | [2] |

Table 2: Inhibition of Cell Proliferation

| Compound | Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference(s) |

| This compound | Human Mesenchymal Stem Cells (hMSCs) | AlamarBlue | 10 days | 3 µM (no significant effect on viability) | [3] |

| Cyclopamine (another SMO inhibitor) | Daoy (Medulloblastoma) | MTT Assay | 48 hours | 15 µM | [4] |

Experimental Protocols

Cell Culture

General Cell Culture Conditions:

-

Esophageal Adenocarcinoma (e.g., OE33): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[3][5]

-

Pancreatic Cancer (e.g., PANC-1): Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[1][6]

-

Medulloblastoma (e.g., Daoy): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. For some experiments, a low serum condition (2.5% FBS) may be required. Maintain at 37°C in a humidified atmosphere with 5% CO2.[4][7]

-

Cholangiocarcinoma (e.g., KMBC): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Experimental Workflow for Cell Viability Assay

References

- 1. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved xenograft efficiency of esophageal adenocarcinoma cell lines through in vivo selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NobleResearch [nobleresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. Panc-1 Cells [cytion.com]

- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

Application Notes and Protocols for BMS-833923 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-833923, also known as XL139, is a potent and orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This compound functions by antagonizing SMO, thereby suppressing the Hh signaling cascade, which can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.[2] These application notes provide a summary of recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows for the use of this compound in cancer cell line research.

Data Presentation: Recommended Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific biological endpoint being measured (e.g., pathway inhibition versus cell viability). The following tables summarize the reported effective concentrations and IC50 values for this compound in various contexts.

Table 1: Inhibition of Hedgehog Pathway Markers

| Target | Cell Line Context | IC50 Value | Reference |

| GLI1 and PTCH1 Expression | Cell lines with wild-type or activated mutant SMO | 6–35 nM | [3] |

| BODIPY-cyclopamine binding to SMO | FACS-based binding assay | 21 nM | [3] |

Table 2: Inhibition of Cell Proliferation and Other Biological Effects

| Cell Line(s) | Cancer Type | Effective Concentration / IC50 | Incubation Time | Reference |

| A549 and H1299 | Lung Cancer | 2.5–10 µM | 48 hours | [4] |

| Esophageal Adenocarcinoma (EAC) cell lines | Esophageal Adenocarcinoma | Dose-dependent decrease in proliferation | Not specified | [2] |

| Multiple Myeloma (MM) clones and cancer stem cells | Multiple Myeloma | Not specified (inhibited growth) | Not specified | [3] |

| CML, ALL, and AML cell lines | Hematological Malignancies | Not specified (inhibited clonogenic growth) | Not specified | [3] |

| Human Mesenchymal Stem Cells (hMSCs) | Not applicable (used as a model system) | 3 µM (inhibited osteoblast differentiation) | 48 hours | [4] |

Experimental Protocols

The following are detailed protocols for the preparation of this compound and its application in cell-based assays.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 473.57 g/mol .

-

Dissolution: Prepare the stock solution by dissolving this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.74 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability/Proliferation Assay (MTT-Based)

This protocol describes a general procedure for assessing the effect of this compound on cancer cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO, for solubilizing formazan crystals

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range for a dose-response curve is 0.1, 1, 10, 50, 100, 500, and 1000 nM for pathway inhibition studies, and 0.1, 1, 5, 10, 25, and 50 µM for cell viability studies.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Hedgehog Signaling Pathway and this compound Mechanism of Action

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Experimental Workflow for In Vitro Testing of this compound

Caption: General workflow for assessing this compound efficacy in vitro.

References

Application Notes and Protocols: BMS-833923 Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of BMS-833923, a potent and orally bioavailable Smoothened (SMO) antagonist, in dimethyl sulfoxide (DMSO) and other common organic solvents. Detailed protocols for solution preparation and a general method for solubility determination are included to facilitate experimental design and execution.

Introduction to this compound

This compound (also known as XL139) is a small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By antagonizing SMO, this compound effectively downregulates the Hh pathway, which is aberrantly activated in several types of cancer. It inhibits the binding of BODIPY-cyclopamine to SMO with an IC₅₀ of 21 nM and suppresses the activation of Gli transcription factors.[1][3][4] Its activity in both wild-type and activated mutant forms of SMO makes it a valuable tool for cancer research and drug development.[1][5]

Solubility Data

The solubility of this compound is a critical parameter for the preparation of stock solutions and for its use in various in vitro and in vivo experimental models. The compound is generally soluble in several organic solvents but is sparingly soluble in aqueous solutions.[1][5]

Quantitative Solubility in Organic Solvents

The following table summarizes the reported solubility of this compound in common laboratory solvents. It is important to note that solubility can be affected by factors such as solvent purity, temperature, and the specific solid form of the compound.[6] For instance, moisture-absorbing DMSO can lead to reduced solubility.[7]

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| DMSO | ~25 - 95 | ~52.8 - 200.6 | [1][4][5][7][8] |

| Ethanol | ~30 | ~63.4 | [1][5][6] |

| Dimethyl Formamide (DMF) | ~30 | ~63.4 | [1][5] |

| Ethanol:PBS (pH 7.2) (1:7) | ~0.1 | ~0.21 | [1][5][6] |

| Water | Insoluble | Insoluble | [7][9] |

Molecular Weight of this compound: 473.57 g/mol [2][7]

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway Inhibition by this compound

This compound targets the SMO receptor within the Hedgehog signaling cascade. The diagram below illustrates the canonical pathway and the mechanism of inhibition.

General Workflow for In Vitro Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent. Fresh, anhydrous DMSO is recommended for maximum solubility.[7]

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid into the tube.

-

Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the tube to achieve the target concentration. For example, to make a 10 mM stock solution (MW = 473.57), add 211.2 µL of DMSO for every 1 mg of this compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly. If the solid does not fully dissolve, sonication is recommended to facilitate dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Protocol for Preparing an Aqueous Working Solution

This compound is sparingly soluble in aqueous buffers.[1][5] This two-step method is recommended for preparing working solutions in aqueous media like Phosphate-Buffered Saline (PBS) or cell culture medium.

Materials:

-

Concentrated this compound stock solution in Ethanol (from Protocol 4.1)

-

Aqueous buffer of choice (e.g., PBS, pH 7.2)

-

Sterile tubes

Procedure:

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in ethanol as described in Protocol 4.1. A concentration of ~30 mg/mL is achievable.[1][5]

-

Dilution: Directly before use, dilute the ethanol stock solution with the aqueous buffer. For example, to achieve a final concentration of approximately 0.1 mg/mL, dilute the ethanol stock in a 1:7 ratio of ethanol:PBS (pH 7.2).[1][5]

-

Mixing: Mix gently by inversion or pipetting. Avoid vigorous vortexing which may cause precipitation.

-

Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][5]

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a general framework for determining the solubility of this compound in a given solvent, based on the widely used shake-flask method.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, ethanol, buffer)

-

Small glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining micro-particulates.

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry (λmax: 315 nm).[1]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or M.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 404 | BioChemPartner [m.biochempartner.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Smo | Apoptosis | Hedgehog/Smoothened | TargetMol [targetmol.com]

- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BMS 833923 CAS#: 1059734-66-5 [m.chemicalbook.com]

- 9. go.drugbank.com [go.drugbank.com]

Preparing BMS-833923 Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-833923 is a potent and orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention.[4] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical Properties and Solubility

This compound is supplied as a crystalline solid and has the following chemical properties:

| Property | Value | Reference |

| Synonyms | XL-139 | [1][3] |

| Molecular Formula | C₃₀H₂₇N₅O | [1] |

| Molecular Weight | 473.57 g/mol | [1][5] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% | [1][2] |

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that this compound is sparingly soluble in aqueous buffers.[1][2]

| Solvent | Solubility | Reference |

| DMSO | ~25 mg/mL to 95 mg/mL | [1][5][6] |

| Ethanol | ~30 mg/mL | [1][2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |

| Water | Insoluble or slightly soluble | [5][6][7] |

| 1:7 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [1][2] |

Hedgehog Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the Smoothened (SMO) receptor, a central component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits SMO activity. Upon binding of SHH to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. This compound binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[1][4]

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol, absolute

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Safety Precautions

This compound should be considered a hazardous material.[1] Standard laboratory safety practices should be strictly followed.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle the solid powder in a chemical fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.[8][9][10]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 473.57 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

m = 0.010 mol/L x 0.001 L x 473.57 g/mol = 0.0047357 g = 4.74 mg

-

-

Weighing the compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 4.74 mg of this compound powder directly into the tube. Record the exact weight.

-

-

Dissolving the compound:

-

Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. To calculate the required volume of DMSO based on the actual weight, use the following formula:

-

Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

-

For example, if you weighed 5.00 mg (0.005 g):

-

Volume (L) = 0.005 g / (0.010 mol/L x 473.57 g/mol ) = 0.001056 L = 1.056 mL

-

-

Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[11]

-

-

Storage:

Preparation of Working Solutions